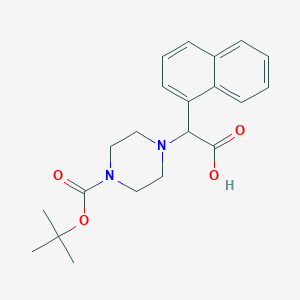

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

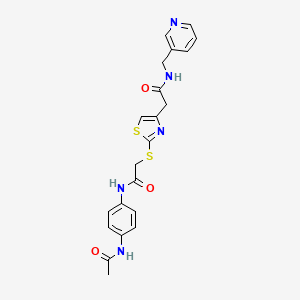

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid, also known as BNPA, is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a bifunctional compound with a piperazine moiety and an acetic acid moiety, and is commonly used as a reagent in organic synthesis. BNPA is also used as a ligand in coordination chemistry, and has been used in the synthesis of a number of metal complexes. Furthermore, BNPA has been used in a variety of applications in the field of medicinal chemistry, including the synthesis of drugs and drug delivery systems.

Applications De Recherche Scientifique

Molecular Interaction Studies

Research involving compounds like "2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid" often focuses on understanding how these molecules interact with biological systems. For instance, studies on compounds such as 1-naphthaleneacetic acid and its derivatives reveal insights into molecular interactions through hydrogen bonding and other intermolecular forces, which are crucial for designing drugs with specific biological targets (Wang et al., 2007).

Synthetic Methodology and Derivatives Formation

The exploration of synthetic pathways and the formation of derivatives of naphthalene-based compounds are significant for medicinal chemistry. For example, the study of acidolytic deprotection and its impact on creating aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives in neutral media provides essential insights into synthetic routes that could be utilized for drug development (Schön & Kisfaludy, 2009).

Photophysical and Photochemical Properties

Investigating the photophysical and photochemical properties of naphthalene-based compounds, such as norfloxacin derivatives, helps in understanding their behavior under light exposure. This is particularly relevant in designing drugs with specific activation or deactivation pathways under light, contributing to the development of photodynamic therapy agents (Cuquerella et al., 2004).

Plant Growth Regulation

The effects of naphthalene-acetic acid derivatives on plant growth and development highlight their potential use in agriculture. Studies on compounds such as 1,2-benzisoxazole-3-acetic acid and its impact on adventitious shoot regeneration and rooting in apple demonstrate the application of these compounds in enhancing plant propagation techniques (Caboni & Tonelli, 1999).

Anticonvulsant Activity

Research into the anticonvulsant activity of naphthalene-based compounds, including their synthesis, molecular modeling, and evaluation, contributes to the discovery of new therapeutic agents for managing seizures. The development of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives showcases the potential of these compounds in pharmaceutical applications (Ghareb et al., 2017).

Anticancer Evaluation

The synthesis and evaluation of naphthalene-based compounds for their anticancer activity represent a critical area of research. Studies on compounds such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlight the pursuit of novel anticancer agents (Salahuddin et al., 2014).

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)18(19(24)25)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,18H,11-14H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSCUBGOYVIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2676549.png)

![4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2676559.png)

![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)